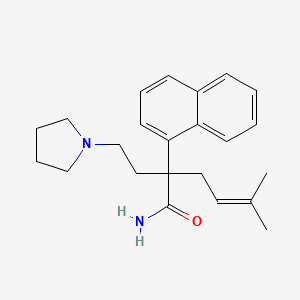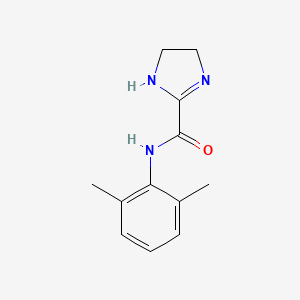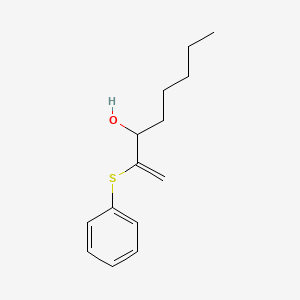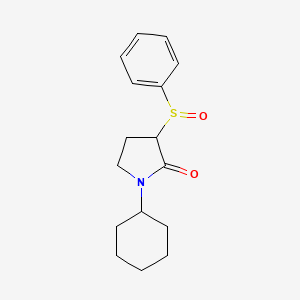
1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C11H14O. It belongs to the class of compounds known as indanes, which are bicyclic hydrocarbons. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the indane ring system, making it an alcohol derivative of indane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol can be synthesized through various synthetic routes. One common method involves the hydrogenation of indene derivatives. For example, the hydrogenation of 1,6-dimethylindene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 1,6-dimethyl-2,3-dihydro-1H-inden-5-one.
Reduction: Formation of 1,6-dimethylindane.
Substitution: Formation of various substituted indane derivatives.
Aplicaciones Científicas De Investigación
1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,6-dimethyl-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparación Con Compuestos Similares
1,6-Dimethyl-2,3-dihydro-1H-inden-5-ol can be compared with other similar compounds such as:
1,6-Dimethylindane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,6-Dimethyl-2,3-dihydro-1H-inden-1-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and properties.
Indane: The parent compound without any methyl or hydroxyl substitutions.
The presence of the hydroxyl group in this compound makes it unique and provides it with distinct chemical and biological properties.
Propiedades
Número CAS |
64597-50-8 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1,6-dimethyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H14O/c1-7-3-4-9-6-11(12)8(2)5-10(7)9/h5-7,12H,3-4H2,1-2H3 |
Clave InChI |
VPPXEGFGEKWKQW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C1C=C(C(=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)


![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)


![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
